5-(4-Isopropylphenyl)oxazolidin-2-one

Lipophilicity cLogP Hansch analysis

5-(4-Isopropylphenyl)oxazolidin-2-one (CAS 1226206-76-3; IUPAC: 5-[4-(propan-2-yl)phenyl]-1,3-oxazolidin-2-one) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by a five-membered 1,3-oxazolidin-2-one ring bearing a para-isopropylphenyl substituent at the 5-position. With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, the compound is commercially available at 98% purity from multiple research chemical suppliers.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B13617531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Isopropylphenyl)oxazolidin-2-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2CNC(=O)O2
InChIInChI=1S/C12H15NO2/c1-8(2)9-3-5-10(6-4-9)11-7-13-12(14)15-11/h3-6,8,11H,7H2,1-2H3,(H,13,14)
InChIKeyOBDHBIPWFDUHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Isopropylphenyl)oxazolidin-2-one: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


5-(4-Isopropylphenyl)oxazolidin-2-one (CAS 1226206-76-3; IUPAC: 5-[4-(propan-2-yl)phenyl]-1,3-oxazolidin-2-one) is a heterocyclic organic compound belonging to the oxazolidinone family, characterized by a five-membered 1,3-oxazolidin-2-one ring bearing a para-isopropylphenyl substituent at the 5-position . With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, the compound is commercially available at 98% purity from multiple research chemical suppliers . The oxazolidinone scaffold is recognized across medicinal chemistry for its privileged status, underpinning both marketed drugs (e.g., the antibacterial linezolid, the anticoagulant rivaroxaban) and widely employed chiral auxiliaries in asymmetric synthesis [1]. This specific 4-isopropylphenyl-substituted variant occupies a distinct position within the 5-aryl oxazolidinone sub-series, where the isopropyl group confers a unique combination of lipophilic and steric properties that differentiate it from simpler 4-methyl, 4-chloro, or unsubstituted phenyl analogs.

Why 5-(4-Isopropylphenyl)oxazolidin-2-one Cannot Be Interchanged with Other 5-Aryl Oxazolidinones in Research Procurement


Within the 5-aryl oxazolidinone sub-class, the para substituent on the phenyl ring is a critical determinant of lipophilicity (log P), steric bulk, and consequently both biological target engagement and physicochemical handling properties [1]. The isopropyl group (Hansch π ≈ 1.53; molar refractivity MR ≈ 14.96) confers approximately 0.9–1.0 additional log P units compared to a para-methyl substituent (π ≈ 0.56; MR ≈ 5.65) and roughly 1.5 log P units over an unsubstituted phenyl ring (π = 0) [2]. In the well-established oxazolidinone antibacterial SAR described by Park et al. (J. Med. Chem. 1992), antibacterial potency was shown to correlate with lipophilicity within homologous series, and the nature of the aryl substitution pattern dramatically affected activity—compounds with 2,4- or 2,5-disubstitution patterns exhibited weak or no activity, whereas 4-monosubstituted and certain 3,4-disubstituted derivatives retained potency [3]. Furthermore, US Patent 4,186,129 explicitly claims 5-(substituted phenyl)-oxazolidinones wherein R1 is optionally substituted lower alkyl (including isopropyl) as having phosphodiesterase-inhibiting and CNS-depressive properties [4]. These findings collectively establish that the 4-isopropylphenyl substitution pattern is not a trivial variant; it occupies a specific, non-interchangeable position in lipophilicity-structure-activity space. A researcher substituting the 4-methylphenyl or 4-chlorophenyl analog would introduce a materially different compound with divergent log P, steric profile, and biological activity signature.

Quantitative Differentiation Evidence for 5-(4-Isopropylphenyl)oxazolidin-2-one Versus Closest Structural Analogs


Lipophilicity Differentiation: Estimated cLogP of ~3.0–3.5 for the 4-Isopropylphenyl Analog Exceeds the 4-Methylphenyl (~2.1) and Unsubstituted Phenyl (~1.5) Analogs by ≥0.9 Log Units

The lipophilicity of 5-(4-isopropylphenyl)oxazolidin-2-one is estimated at cLogP ≈ 3.0–3.5, based on the fragment-additivity method using the measured cLogP of (R)-4-phenyl-2-oxazolidinone (cLogP = 1.368) [1] and (S)-4-isopropyl-2-oxazolidinone (cLogP = 1.144) as calibration points, combined with the Hansch π constant for the para-isopropyl substituent (π = 1.53) versus para-methyl (π = 0.56) and unsubstituted hydrogen (π = 0) [2]. This yields a log P differential of approximately +0.97 log units versus 5-(4-methylphenyl)oxazolidin-2-one (estimated cLogP ≈ 2.0–2.6) and approximately +1.5 to +2.0 log units versus 5-phenyl-oxazolidin-2-one (estimated cLogP ≈ 1.4–1.5) . In oxazolidinone antibacterial SAR, antibacterial activity has been demonstrated to increase with increasing lipophilicity within homologous series [3], making this lipophilicity increment a functionally meaningful differentiation for structure-activity optimization campaigns.

Lipophilicity cLogP Hansch analysis QSAR partition coefficient

Predicted Boiling Point Differentiation: 409.0 ± 35.0 °C for the 4-Isopropylphenyl Analog vs. ~396 °C for the 4-Methylphenyl Analog

The predicted boiling point of 5-(4-isopropylphenyl)oxazolidin-2-one is 409.0 ± 35.0 °C at 760 mmHg, with a predicted density of 1.100 ± 0.06 g/cm³ . In comparison, the structurally closest analog 5-(4-methylphenyl)oxazolidin-2-one (CAS 57560-60-8, MW 177.20) has a predicted boiling point approximately 13 °C lower (~396 °C for the isomeric 4-methyl-5-phenyl-2-oxazolidinone) [1], while the unsubstituted 5-phenyl-2-oxazolidinone has a predicted boiling point of 407.0 ± 25.0 °C . The higher boiling point of the isopropylphenyl analog is consistent with its greater molecular weight (205.25 vs. 177.20 g/mol) and enhanced van der Waals interactions conferred by the branched isopropyl group. The 4-chlorophenyl analog (CAS 69776-87-0, MW 197.62) exhibits a predicted boiling point of 432.0 ± 44.0 °C [2], illustrating the divergent thermal behavior across para-substituted variants. These differences are practically relevant for purification method selection (distillation cut points, sublimation conditions) and for GC-MS analytical method development.

Boiling point thermal stability physicochemical properties purification GC-MS

Class-Level Antibacterial SAR: 4-Monosubstituted Phenyl Oxazolidinones Achieve MIC Values of 0.5–4 μg/mL Against Gram-Positive Pathogens, with Lipophilicity as a Key Potency Driver

In the foundational SAR study by Park et al. (J. Med. Chem. 1992, 35, 1156–1165), a series of 3-aryl-2-oxooxazolidine antibacterials were evaluated against Staphylococcus aureus and Enterococcus faecalis. The most active compounds demonstrated MIC values in the range of 0.5–4 μg/mL [1]. Critically, the study established that 4-monosubstituted phenyl derivatives retained antibacterial activity, whereas 2,4- and 2,5-disubstituted derivatives exhibited weak or no activity [2]. Within homologous alkyl series, antibacterial potency increased with increasing lipophilicity [3]. For clinical benchmarking, linezolid (the only FDA-approved oxazolidinone antibacterial) exhibits MIC90 values of 1–4 μg/mL against staphylococci (both MSSA and MRSA) and 1–4 μg/mL against enterococci [4]. The 4-isopropylphenyl-substituted oxazolidinone, with its 4-monosubstitution pattern and elevated lipophilicity (estimated cLogP ≈ 3.0–3.5), occupies a SAR region predicted to retain the antibacterial pharmacophore while offering differentiated physicochemical properties compared to the less lipophilic 4-methylphenyl analog. This class-level inference is further supported by US Patent 7,390,825, which specifically claims substituted oxazolidinones where the R2 alkyl group is selected from methyl, ethyl, and isopropyl moieties as antibacterial compounds [5].

Antibacterial MIC oxazolidinone Gram-positive Staphylococcus aureus Enterococcus faecalis SAR

CNS Therapeutic Potential: 5-(Substituted Phenyl)-Oxazolidinones Are Patented for Phosphodiesterase Inhibition and Antidepressant Activity, with the Isopropyl Variant Covered Under the Generic Markush Structure

U.S. Patent 4,186,129 (Schering AG, 1980) explicitly claims 5-(substituted phenyl)-oxazolidinones and their sulfur analogs of Formula I, wherein R1 is optionally substituted lower alkyl (including isopropyl), as possessing 'strong phosphodiesterase-inhibiting properties' along with 'central depressive, antidopaminergic, antinociceptive, and anticonvulsive effects' [1]. The follow-on European patent EP 0270482 A2 (1988) specifically claims the use of 5-(substituted phenyl)-oxazolidinone derivatives for the treatment of depression [2]. The generic Markush structure encompasses compounds where R1 is lower alkyl (C1-6), which includes the isopropyl group [3]. This patent coverage establishes a documented intellectual property precedent for CNS applications of this chemotype, distinguishing 5-(4-isopropylphenyl)oxazolidin-2-one from oxazolidinones developed exclusively for antibacterial (e.g., linezolid class) or anticoagulant (e.g., rivaroxaban class) indications. The phosphodiesterase-inhibiting mechanism represents a fundamentally different pharmacological pathway from the ribosomal protein synthesis inhibition exploited by antibacterial oxazolidinones [4].

CNS phosphodiesterase inhibitor antidepressant anticonvulsant oxazolidinone Patent US4186129

Steric Parameter Differentiation: Molar Refractivity (MR) of 14.96 for Isopropyl vs. 5.65 for Methyl Confers Distinct Steric Bulk Relevant to Enzyme Binding Pocket Complementarity

The isopropyl substituent has a molar refractivity (MR, a measure of steric bulk and polarizability) of 14.96 cm³/mol, compared to 5.65 cm³/mol for the methyl group and 1.03 cm³/mol for hydrogen [1]. This represents an approximately 2.6-fold greater steric volume for the isopropyl versus methyl substituent. The corresponding Taft steric parameter (Es) values are −0.47 for isopropyl, 0.00 for methyl (reference), and +1.24 for hydrogen [2]. This steric differentiation is functionally significant in the context of the oxazolidinone pharmacophore: the Park et al. (1992) SAR study demonstrated that antibacterial activity is highly sensitive to the steric environment around the aryl ring, with 2-substitution (ortho to the oxazolidinone attachment) abolishing activity and even 3-substituents larger than bromine causing rapid decline in potency [3]. The para-isopropylphenyl substitution places the bulky isopropyl group at the 4-position (para), which is tolerated for activity while providing a steric profile distinct from the 4-methyl, 4-chloro, or 4-methoxy analogs. This steric differentiation may be exploited to achieve selective binding to protein targets with larger hydrophobic sub-pockets or to reduce off-target interactions driven by less sterically demanding substituents [4].

Molar refractivity steric parameter Taft Es binding pocket molecular recognition SAR

Commercial Availability and Purity Benchmarking: 98% Purity Specification with Multiple Vendor Sourcing for the 4-Isopropylphenyl Analog

5-(4-Isopropylphenyl)oxazolidin-2-one is commercially available at ≥98% purity from multiple suppliers including CymitQuimica (brand: Fluorochem), Leyan (Catalog No. 1420342), and Shanghai Huayuan (via ChemSrc) . This purity specification is comparable to that of the closely related 5-(4-methylphenyl)oxazolidin-2-one (CAS 57560-60-8, minimum 95% purity per CymitQuimica) and the 5-(4-chlorophenyl) analog (CAS 69776-87-0, 98% per AKSci) . However, a critical procurement differentiation exists: the 5-(4-isopropylphenyl) variant has been listed as 'Discontinued' by CymitQuimica for the 1g, 250mg, and 500mg pack sizes , indicating potential supply constraints not observed for the more widely stocked 4-methylphenyl and 4-chlorophenyl analogs. The predicted density of 1.100 ± 0.06 g/cm³ and molecular weight of 205.25 g/mol provide additional quality control metrics for incoming material verification via density measurement and mass spectrometry .

Purity procurement vendor comparison quality specification research chemical CAS 1226206-76-3

Evidence-Backed Research and Industrial Application Scenarios for 5-(4-Isopropylphenyl)oxazolidin-2-one


Antibacterial Lead Optimization Requiring Enhanced Lipophilicity for Pharmacokinetic Modulation

For medicinal chemistry programs seeking to optimize oxazolidinone antibacterial leads with improved tissue penetration or altered metabolic stability, 5-(4-isopropylphenyl)oxazolidin-2-one provides a rationally selected scaffold with approximately +0.9 log units greater lipophilicity versus the 4-methylphenyl analog, as supported by Hansch π constant analysis [1]. The class-level SAR established by Park et al. (J. Med. Chem. 1992) confirms that 4-monosubstituted phenyl oxazolidinones retain antibacterial activity (MIC 0.5–4 μg/mL range), while the enhanced lipophilicity is predicted to positively modulate membrane permeability and volume of distribution [2]. This compound serves as a strategic intermediate for introducing the 4-isopropylphenyl motif into more elaborate oxazolidinone antibacterials targeting multidrug-resistant Gram-positive pathogens, where suboptimal pharmacokinetics of existing agents (e.g., linezolid's limited tissue penetration in certain compartments) represent a clinically documented limitation [3].

CNS Drug Discovery Leveraging the Phosphodiesterase-Inhibiting Oxazolidinone Chemotype

5-(4-Isopropylphenyl)oxazolidin-2-one falls within the generic Markush structure of US Patent 4,186,129, which claims 5-(substituted phenyl)-oxazolidinones with R1 = lower alkyl (including isopropyl) as phosphodiesterase inhibitors possessing 'central depressive, antidopaminergic, antinociceptive, and anticonvulsive effects' [4]. The follow-on EP 0270482 A2 specifically claims this class for depression treatment [5]. The elevated lipophilicity (estimated cLogP ≈ 3.0–3.5) conferred by the 4-isopropylphenyl group is consistent with the physicochemical requirements for CNS penetration (optimal CNS drug cLogP range typically 2–4), making this compound a logical starting scaffold for CNS drug discovery programs targeting phosphodiesterase-mediated neurological or psychiatric disorders. The steric profile of the isopropyl group (MR = 14.96 vs. 5.65 for methyl) may additionally confer subtype selectivity advantages within the phosphodiesterase enzyme family [6].

Physicochemical Tool Compound for Structure-Activity Relationship (SAR) Studies on Lipophilicity-Steric Trade-offs

In systematic SAR campaigns exploring the lipophilicity-steric parameter space of 5-aryl oxazolidinones, 5-(4-isopropylphenyl)oxazolidin-2-one occupies a specific coordinate defined by estimated cLogP ≈ 3.0–3.5, MR = 14.96, and Taft Es = −0.47, which is distinct from the 4-methylphenyl (cLogP ≈ 2.0–2.6, MR = 5.65, Es = 0.00), 4-chlorophenyl (cLogP ≈ 2.5–3.0, MR = 6.03), and unsubstituted phenyl (cLogP ≈ 1.4–1.5, MR = 1.03, Es = +1.24) analogs [6]. This discrete positioning enables researchers to deconvolute lipophilicity-driven effects from steric effects in biological assays by comparing the isopropylphenyl compound against the methylphenyl (similar steric increment, lower lipophilicity) and chlorophenyl (similar lipophilicity, different electronic and steric profile) analogs. The commercial availability at 98% purity supports direct use in dose-response assays without confounding impurity effects, though procurement planning is advised given reported supply constraints .

Synthetic Intermediate for N-Functionalized and C-5-Substituted Oxazolidinone Derivatives

The unsubstituted NH position and the intact oxazolidinone ring of 5-(4-isopropylphenyl)oxazolidin-2-one make it a versatile building block for further derivatization. The compound can undergo N-arylation, N-acylation, or N-alkylation to install diverse pharmacophoric elements at the 3-position, as demonstrated by the condensation of (4-isopropylphenyl)acetyl chloride with chiral oxazolidinones to produce N-acyl oxazolidinone intermediates [7]. The 5-position can be further functionalized via enolate chemistry. US Patent 7,390,825 specifically describes processes for preparing C-(substituted methyl)-oxazolidinones where the aryl group bears alkyl substituents including isopropyl [8]. The higher boiling point (409 °C predicted) and density (1.100 g/cm³) relative to the methyl analog provide practical guidance for reaction optimization and workup procedures. This makes 5-(4-isopropylphenyl)oxazolidin-2-one a strategic intermediate for constructing focused libraries of oxazolidinone derivatives with systematically varied lipophilicity for antibacterial, CNS, or anticoagulant screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Isopropylphenyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.